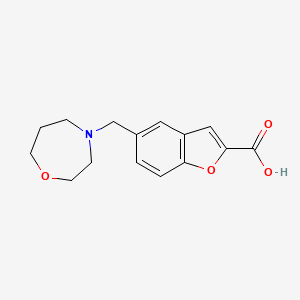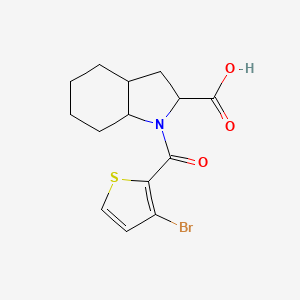![molecular formula C11H17NO3 B7590157 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid, also known as HDP-5, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the amino acid lysine and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation. Additionally, 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid in lab experiments is its specificity. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been shown to specifically inhibit the activity of COX-2 and HDACs, making it a useful tool for studying the role of these enzymes in inflammation and cancer. However, one limitation of using 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid is its low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the potential therapeutic applications of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid needs to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid involves several steps, starting with the protection of the amino group of lysine. This is followed by the addition of a dienophile to the unprotected carboxylic acid group of lysine. The resulting product is then deprotected, and the dienophile is reduced to form 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid. The overall yield of this process is around 20%.
Applications De Recherche Scientifique
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-3-4-7-10(13)12-9-6-5-8-11(14)15/h2-4,7H,5-6,8-9H2,1H3,(H,12,13)(H,14,15)/b3-2+,7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZUZFHVFNWNEG-AOGGBPEJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)

![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)
![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)